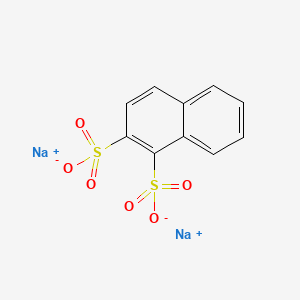

Disodium naphthalenedisulphonate

Description

Overview of Academic Relevance in Contemporary Chemistry

Disodium (B8443419) naphthalenedisulphonate and its derivatives are subjects of extensive academic and industrial research due to their versatile properties. These compounds, characterized by a naphthalene (B1677914) core with two sulphonate groups, exhibit high water solubility and can act as surfactants and chelating agents. ontosight.ai Their applications are widespread, finding use in the dye industry as auxiliaries to improve dye solubility and promote even coloring. ontosight.ai In the pharmaceutical sector, they can serve as excipients to enhance the solubility and bioavailability of drugs. ontosight.aiontosight.ai Furthermore, their ability to bind metal ions is valuable in biotechnological processes like biomolecule purification. ontosight.ai

Recent research has highlighted the potential of disodium naphthalenedisulphonate isomers in advanced materials science. For instance, the 2,6-disodium naphthalenedisulphonate isomer has been investigated as a molecular-layer additive on electrode surfaces in aqueous zinc-metal batteries. rsc.org This application aims to suppress dendrite formation and side reactions, thereby improving battery performance and stability across a wide pH range. rsc.org The unique molecular structure of these compounds also makes them interesting for creating porous crystalline materials like metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs), which have potential applications in catalysis and gas separation. beilstein-journals.orgresearchgate.nettandfonline.com

Isomeric Diversity and Positional Isomerism in Research Contexts

The specific positions of the two sulphonate groups on the naphthalene ring give rise to several isomers of this compound, each with distinct properties and applications. The substitution pattern significantly influences the molecule's symmetry, solubility, and reactivity.

The most common method for synthesizing naphthalenedisulphonic acids is through the disulfonation of naphthalene using oleum (B3057394) (fuming sulfuric acid). wikipedia.org The resulting isomer distribution is highly dependent on reaction conditions such as temperature and reaction time. For example, the sulfonation of naphthalene with concentrated sulfuric acid at 160–170°C favors the formation of the beta-isomer (naphthalene-2-sulfonic acid) due to thermodynamic control.

Some of the well-studied isomers include:

1,5-Naphthalenedisulfonic acid: Known as Armstrong's acid, it is prepared by the disulfonation of naphthalene with oleum. wikipedia.org Its disodium salt is used as a divalent counterion for basic drug compounds and as an electrolyte in some types of chromatography. wikipedia.org

2,6-Naphthalenedisulfonic acid: This isomer has been explored for its role in creating stable, high-performance aqueous zinc-metal batteries. rsc.org

1,6-Naphthalenedisulfonic acid: This isomer is used in the manufacturing of dyes and pharmaceuticals and as a chemical intermediate. ontosight.ai

2,7-Naphthalenedisulfonic acid: Derivatives of this isomer are also used in various industrial applications. ontosight.ai

The separation and identification of these isomers are crucial for their specific applications and are often achieved using techniques like high-performance liquid chromatography (HPLC). nih.gov The distinct properties of each isomer are leveraged in various research areas. For example, the ability of steroid-modified β-cyclodextrins to selectively bind with different naphthalenedisulphonate isomers highlights the importance of positional isomerism in molecular recognition studies. nankai.edu.cn

Historical Trajectories and Current Paradigms in Naphthalenedisulphonate Chemistry

The history of naphthalenedisulphonates is closely tied to the development of the synthetic dye industry in the late 19th and early 20th centuries. Initially, these compounds were crucial intermediates for producing a wide range of azo dyes. The development of polynaphthalene sulfonates (PNS) in the 1930s by IG Farben in Germany marked a significant advancement, with applications expanding to leather tanning and the synthetic rubber industry. hardtchemical.com During World War II, PNS played a vital role in the production of synthetic rubber in the United States. hardtchemical.com

In the mid-20th century, the application of naphthalenesulphonates broadened further into surfactants and concrete plasticizers. Sodium alkyl naphthalene sulfonates became key components in detergents. In the 1960s, Japanese companies pioneered the use of PNS as superplasticizers in ready-mix concrete, a technology that later spread globally. hardtchemical.com

Current research continues to build on this historical foundation while exploring new frontiers. A major focus is on the development of advanced materials. Researchers are investigating the use of naphthalenedisulphonates in creating novel metal-organic frameworks (MOFs) and other coordination polymers for applications such as gas separation and catalysis. tandfonline.com For instance, 1,5-naphthalenedisulphonic acid has been used to create a pillar-layered open framework for the selective capture of acetylene (B1199291) from carbon dioxide mixtures. tandfonline.com

Furthermore, the unique photophysical properties of naphthalene derivatives make them suitable for developing fluorescent probes for imaging and sensing applications. dntb.gov.ua In environmental science, the microbial degradation of naphthalenesulfonates is an area of active research, aiming to understand and enhance the bioremediation of these persistent organic pollutants. nih.govresearchgate.net The study of naphthalenesulfonates has also entered the realm of supramolecular chemistry, where their interactions with host molecules like cyclodextrins are being explored for molecular recognition and separation technologies. nankai.edu.cn

Interactive Data Table: Properties of Naphthalenedisulphonic Acid Isomers

| Isomer | Common Name | Molecular Formula | Molar Mass ( g/mol ) | Key Applications |

| 1,5-Naphthalenedisulfonic acid | Armstrong's acid | C₁₀H₈O₆S₂ | 288.30 | Dye intermediate, electrolyte, counterion for drugs wikipedia.org |

| 1,6-Naphthalenedisulfonic acid | C₁₀H₈O₆S₂ | 288.30 | Dye and pharmaceutical manufacturing, chemical intermediate ontosight.ai | |

| 2,6-Naphthalenedisulfonic acid | C₁₀H₈O₆S₂ | 288.30 | Additive in batteries, synthesis of MOFs rsc.orgbeilstein-journals.org | |

| 2,7-Naphthalenedisulfonic acid | C₁₀H₈O₆S₂ | 288.30 | Dye intermediate, surfactant applications ontosight.aiscience.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

84713-09-7 |

|---|---|

Molecular Formula |

C10H6Na2O6S2 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

disodium;naphthalene-1,2-disulfonate |

InChI |

InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-6-5-7-3-1-2-4-8(7)10(9)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |

InChI Key |

PTEWEFISOFMTTD-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Regioselective Sulfonation Pathways of Naphthalene (B1677914) Precursors

The production of naphthalenedisulphonic acids, the precursors to their disodium (B8443419) salts, is a classic example of a reaction where the product distribution is heavily influenced by the reaction conditions. The sulfonation of naphthalene can lead to various isomers, and controlling this regioselectivity is a significant aspect of its industrial synthesis.

Sulfonation Reaction Conditions and Isomer Control

The sulfonation of naphthalene is a reversible electrophilic substitution reaction where temperature plays a critical role in determining the isomeric outcome. vaia.com At lower temperatures, the reaction is under kinetic control, favoring the formation of the α-isomer (naphthalene-1-sulfonic acid). vaia.com Conversely, at higher temperatures, typically above 150°C, the reaction is under thermodynamic control, leading to the more stable β-isomer (naphthalene-2-sulfonic acid) as the major product. vaia.comshokubai.org The formation of different isomers of naphthalenedisulfonic acid is also temperature-dependent. For instance, the sulfonation of naphthalene with sulfuric acid at elevated temperatures is a known method to produce specific isomers. shokubai.org

The choice of sulfonating agent, such as sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), or sulfur trioxide itself, also influences the reaction. shokubai.org The concentration of the acid and the reaction time are additional parameters that can be adjusted to control the degree of sulfonation and the isomer ratio. shokubai.orggoogle.com For example, a study investigating the sulfonation of naphthalene with sulfuric acid found that a reaction temperature above 150°C was crucial for increasing the yield of 2-naphthalenesulfonic acid. shokubai.org Another approach to enhance reaction rates and selectivity is the use of ultrasound-assisted sulfonation. researchgate.net

Table 1: Influence of Reaction Conditions on Naphthalene Sulfonation

| Parameter | Effect on Isomer Distribution | Control Type | Reference |

| Temperature | Lower temperatures favor the α-isomer; higher temperatures favor the more stable β-isomer. | Kinetic vs. Thermodynamic | vaia.com |

| Sulfonating Agent | Different agents (e.g., H₂SO₄, oleum, SO₃) can affect the reaction rate and isomer ratios. | Reagent-based | shokubai.org |

| Reaction Time | Longer reaction times, especially at higher temperatures, can lead to the thermodynamically favored product. | Kinetic | shokubai.org |

| Solvent | The use of specific solvents, like naphthenic solvents, can improve the yield of certain isomers. | Medium-based | shokubai.org |

Salt Formation and Advanced Purification Techniques

Following the sulfonation of naphthalene to produce naphthalenedisulfonic acids, the next step is the formation of the disodium salt. This is typically achieved by neutralizing the acidic product with a sodium base, such as sodium hydroxide (B78521) or sodium sulfite (B76179). biosynth.comgoogle.com The resulting disodium naphthalenedisulphonate is often in a crude form, containing a mixture of isomers and residual reactants.

Purification is a critical step to isolate the desired isomer in high purity. google.com Traditional methods like recrystallization are employed; for instance, disodium 1,5-naphthalenedisulfonate can be recrystallized from aqueous acetone. chemicalbook.com More advanced techniques are often necessary for separating closely related isomers. One patented method involves adjusting the sulfuric acid concentration of the reaction mixture to selectively precipitate a specific naphthalenedisulfonic acid isomer. google.com For example, by adjusting the sulfuric acid concentration to 63% by weight and maintaining the temperature at 60°C, 2,6-naphthalenedisulfonic acid with a purity of 85.0% can be obtained. google.com Further adjustment of the filtrate's sulfuric acid concentration can then lead to the precipitation of other isomers like 2,7-naphthalenedisulfonic acid. google.com

Other purification strategies include the use of ion-exchange resins. For example, disodium 2,6-naphthalenedisulfonate can be converted to 2,6-naphthalenedisulfonic acid using a cationic exchange resin. ciac.jl.cn High-performance liquid chromatography (HPLC) is another powerful technique for the separation and analysis of naphthalenesulfonate isomers, particularly in complex mixtures. researchgate.netresearchgate.net

Derivatization for Enhanced Functionality and Molecular Complexity

Disodium naphthalenedisulphonates serve as versatile starting materials for the synthesis of more complex molecules with enhanced functionalities. These derivatization reactions open up a wide range of applications, from pharmaceuticals to advanced materials.

Synthesis of Ureido-Bridged Naphthalenedisulphonate Architectures

Ureido-bridged naphthalenedisulphonate structures are a class of compounds that have gained interest, for instance, in the development of enzyme inhibitors. The synthesis of these architectures often involves the reaction of an amino-naphthalenedisulphonate derivative with a suitable reagent to form the urea (B33335) linkage. For example, tetrasodium (B8768297) ureidobis(naphthalenedisulphonate)s can be synthesized, creating larger, more complex molecules. researchgate.net These structures can be designed to be either symmetrical or asymmetrical, depending on the synthetic strategy employed. researchgate.net The synthesis of an asymmetrical disodium salt, for instance, might involve the coupling of an aniline (B41778) disodium salt with potassium ethyl xanthate. researchgate.net

Alkali Fusion for Hydroxynaphthalene Derivative Synthesis

Alkali fusion is a classical and industrially significant method for converting naphthalenesulfonic acids or their salts into hydroxynaphthalene derivatives (naphthols). amazonaws.comgoogle.com This process involves heating the naphthalenesulfonate with a strong alkali, typically sodium hydroxide or a mixture of sodium and potassium hydroxides, at high temperatures. google.comciac.jl.cngoogle.com The sulfonate group is replaced by a hydroxyl group through a nucleophilic aromatic substitution reaction.

For example, high-purity 2,6-dihydroxynaphthalene (B47133) can be synthesized by the one-pot alkali fusion of disodium 2,6-naphthalenedisulfonate. ciac.jl.cn The reaction conditions, such as the ratio of alkali to sulfonate, the composition of the mixed alkali, and the reaction temperature, are crucial for achieving a high yield and purity of the desired dihydroxynaphthalene. ciac.jl.cngoogle.com To prevent oxidation of the product at high temperatures, the reaction is often carried out under a nitrogen atmosphere, and antioxidants like phenol (B47542) may be added. ciac.jl.cngoogle.com

Table 2: Optimal Conditions for Alkali Fusion of Disodium 2,6-Naphthalenedisulfonate

| Parameter | Optimal Condition | Result | Reference |

| Mass Ratio (Disodium 2,6-naphthalenedisulfonate : Alkali) | 1:3 | High yield of 2,6-dihydroxynaphthalene | ciac.jl.cn |

| Mixed Alkali Composition (NaOH : KOH) | 2:1 | High yield of 2,6-dihydroxynaphthalene | ciac.jl.cn |

| Reaction Temperature | 345 °C | 86.3% yield of 2,6-dihydroxynaphthalene | ciac.jl.cn |

| Atmosphere | Nitrogen | Avoids overoxidation | ciac.jl.cn |

| Additive | Phenol or Antioxidant 1010 | Prevents oxidation of the product | ciac.jl.cngoogle.com |

Azo Coupling Reactions and Chromophore Formation

Disodium naphthalenedisulphonates, particularly those containing an amino or hydroxyl group, are key components in the synthesis of azo dyes. Azo coupling is a reaction between a diazonium salt (the diazo component) and a coupling component, which is typically an electron-rich aromatic compound like a phenol or an aniline derivative. cuhk.edu.hkchemistrystudent.comresearchgate.net The naphthalenedisulphonate moiety can act as the coupling component.

The reaction involves the electrophilic attack of the diazonium ion on the activated aromatic ring of the naphthalenedisulphonate. cuhk.edu.hk The position of the coupling is directed by the existing substituents on the naphthalene ring. The resulting azo compound contains the characteristic -N=N- chromophore, which is responsible for the color of the dye. chemistrystudent.comresearchgate.net The extended conjugation provided by the naphthalene ring system often leads to dyes with deep and vibrant colors. youtube.com The sulfonate groups on the naphthalene ring enhance the water solubility of the resulting dye, which is an important property for textile dyeing applications. chemimpex.com A variety of azo dyes can be synthesized by coupling different diazonium salts with naphthalenedisulphonate derivatives, allowing for a wide palette of colors. chemistry.ge

Precursor Role in Complex Molecule Synthesis (e.g., Levobunolol Hydrochloride)

This compound, particularly the 1,5-isomer, serves as a crucial starting material in the multi-step synthesis of complex pharmaceutical compounds like Levobunolol Hydrochloride. chemicalbook.com Levobunolol is a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure. google.comdrugbank.com

The synthetic pathway to Levobunolol Hydrochloride from Disodium 1,5-naphthalenedisulphonate involves its conversion to the key intermediate 1,5-dihydroxynaphthalene. This intermediate is then further processed to yield 5-hydroxy-1-tetralone (B126574). In the final stages, 5-hydroxy-1-tetralone undergoes a substitution reaction with S-1-tert-butyl-epoxy methylamine, followed by acidification to produce the target molecule, Levobunolol Hydrochloride. google.com This method is noted for its high regioselectivity and efficiency, achieving yields of up to 87.3% with an enantiomeric excess (ee) value over 99%. google.com The use of Disodium 1,5-naphthalenedisulphonate as the initial precursor is fundamental to building the core structure of the final active pharmaceutical ingredient. chemicalbook.com

Table 1: Synthetic Pathway from Disodium 1,5-Naphthalenedisulphonate to Levobunolol HCl

| Precursor/Intermediate | Key Transformation | Product |

|---|---|---|

| Disodium 1,5-naphthalenedisulphonate | Conversion to dihydroxy form | 1,5-Dihydroxynaphthalene |

| 1,5-Dihydroxynaphthalene | Reduction reaction | 5-Hydroxy-1-tetralone |

| 5-Hydroxy-1-tetralone | Substitution and acidification | Levobunolol Hydrochloride |

Sustainable Synthesis Approaches and Process Optimization

Sustainable Synthesis Approaches

A notable advancement is the development of a "green synthesis method" for 4-nitro-2,7-naphthalene disulfonic acid. google.com This process utilizes a recyclable organic acid as the reaction solvent, which circumvents the large acid consumption and voluminous wastewater discharge characteristic of traditional methods. By operating under controlled temperature and pressure, this method achieves high yields without generating wastewater, thus enhancing the cleanliness of the reaction and reducing environmental pollution. google.com

Another innovative and sustainable technique is the one-pot, self-activating synthesis of porous carbon materials derived from disodium 2,6-naphthalene disulfonate. acs.orgresearchgate.net This approach is distinguished by its elimination of external chemical activating agents. The self-activation occurs during pyrolysis through the release of gases like CO, H₂O, and CO₂, directly forming a sulfur-doped porous carbon structure. acs.org This method is promising for creating functional carbon-based materials from organic precursors in a more environmentally benign fashion. acs.orgresearchgate.net

Table 2: Green Synthesis Parameters for 4-nitro-2,7-naphthalene disulfonic acid google.com

| Parameter | Value/Condition |

|---|---|

| Reactants | 2,7-Naphthalenedisulfonic acid, Nitric acid (60%-98%) |

| Solvent | Recyclable Organic Acid |

| Temperature | -15 to 120 °C |

| Pressure | Normal Pressure to 35 MPa |

| Reaction Time | 3 to 12 hours |

| Purification | Extraction, Recrystallization, Column Chromatography |

| Key Advantage | High yield, recyclable solvent, no wastewater generation |

Process Optimization

Process optimization involves the precise control of reaction parameters to maximize product quality and yield while minimizing resource use. ifa-technology.net A patented preparation method for 1,6-naphthalenedisulfonic acid disodium salt exemplifies this approach. The method involves carefully controlled heating and cooling cycles, along with precise pH adjustments using a sodium hydroxide solution, to selectively crystallize and separate the desired product from isomers like 1,5-naphthalenedisulfonic acid. google.com

Further innovation in process efficiency is seen in the utilization of byproducts. For instance, a method has been developed to produce 2,7-sodium naphthalenedisulfonate from the mother liquor remaining after the production of the 1,6-isomer. google.com This process involves concentrating the mother liquor, which is rich in sulfuric acid and other sulfonated compounds, and using it as a feedstock for a subsequent reaction with naphthalene. This not only creates a valuable product from a waste stream but also significantly reduces production costs and waste disposal challenges. google.com Such strategies represent a move towards a more circular and economical chemical industry.

Table 3: Optimized Process for 1,6-Naphthalenedisulfonic Acid Disodium Salt google.com

| Step | Action | Parameters | Purpose |

|---|---|---|---|

| 1 | Dissolution | Heat mixture of 1,6-naphthalene disulfonic acid and water to 40-60 °C. | Prepare a homogenous solution. |

| 2 | pH Adjustment | Adjust pH to 2-4 with 30% NaOH solution. | Prepare for concentration. |

| 3 | Concentration | Heat to 100-110 °C until crystallization temperature reaches 30-40 °C. | Concentrate the solution. |

| 4 | Isomer Removal | Cool to 20-30 °C, then slowly heat to 55-65 °C. | Precipitate and filter out 1,5-naphthalene disulfonic acid. |

| 5 | Product Isolation | Cool the filtrate to 15-30 °C and centrifuge. | Isolate the final 1,6-naphthalenedisulfonic acid disodium salt product. |

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is fundamental in identifying the functional groups and probing the conjugated aromatic system of disodium (B8443419) naphthalenedisulphonate.

FTIR spectroscopy is instrumental in identifying the key functional groups within the disodium naphthalenedisulphonate molecule. The infrared spectrum is characterized by absorption bands corresponding to specific vibrational modes of the naphthalene (B1677914) core and the sulfonate groups.

For disodium 2,6-naphthalenedisulphonate, characteristic infrared absorption bands are observed that confirm its molecular structure. echemi.com The presence of the sulfonate groups (SO₃⁻) is strongly indicated by absorption bands in the regions of 1200-1140 cm⁻¹ and 1086-1022 cm⁻¹, which correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. echemi.com The aromatic nature of the naphthalene ring system is evidenced by C-H stretching vibrations typically appearing above 3000 cm⁻¹ (e.g., 3056 cm⁻¹) and C=C stretching vibrations within the 1630-1576 cm⁻¹ range. echemi.com A broad absorption around 3355 cm⁻¹ can often be attributed to the O-H stretching of water molecules, indicating the hygroscopic nature of the salt. echemi.comnih.gov

The table below summarizes the significant FTIR spectral data for Disodium 2,6-Naphthalenedisulphonate. echemi.com

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3355 | O-H Stretching (water of hydration) |

| 3056 | Aromatic C-H Stretching |

| 1630, 1576 | Aromatic C=C Stretching |

| 1140 | Asymmetric SO₃⁻ Stretching |

| 1086, 1022 | Symmetric SO₃⁻ Stretching |

| 896, 813 | C-H Bending (out-of-plane) |

| 657 | C-S Stretching |

This table is interactive. Users can sort and filter the data as needed.

These spectral features provide a reliable fingerprint for the identification and quality assessment of this compound. nih.govpharmaffiliates.com

Raman spectroscopy serves as a complementary technique to FTIR, offering particular advantages for analyzing the conjugated π-electron system of the naphthalene core. utoronto.ca Raman scattering is sensitive to the polarizability of molecular bonds, making it well-suited for studying the symmetric vibrations of the aromatic ring that are often weak in FTIR spectra. utoronto.ca

The analysis of the conjugated system in naphthalenedisulphonates via Raman spectroscopy reveals characteristic bands for the aromatic ring vibrations. researchgate.netnih.gov These bands provide information on the delocalization of electrons within the fused ring system and can be sensitive to the substitution pattern of the sulfonate groups. researchgate.net While detailed Raman spectral data for specific isomers is not extensively published in readily available literature, the technique is crucial in materials science for characterizing derivatives, such as porous carbons derived from disodium 2,6-naphthalene disulfonate, where the graphitic structure is analyzed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound isomers, providing precise information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR spectroscopy confirms the number and arrangement of protons on the naphthalene ring. The chemical shifts of these protons are highly dependent on their position relative to the electron-withdrawing sulfonate groups. Different isomers of this compound will, therefore, produce distinct ¹H NMR spectra.

For instance, the ¹H NMR spectrum of disodium 1,5-naphthalenedisulphonate in DMSO-d₆ shows three distinct signals for the aromatic protons. chemicalbook.com The protons at positions 2, 4, 6, and 8 of the naphthalene ring are influenced by the adjacent sulfonate groups, leading to characteristic downfield shifts. chemicalbook.com A typical spectrum recorded at 400 MHz shows signals around 8.89 ppm, 7.98 ppm, and 7.46 ppm. chemicalbook.com The integration of these signals corresponds to the number of protons in each unique chemical environment.

Similarly, the ¹H NMR spectrum of disodium 2,6-naphthalenedisulphonate in DMSO-d₆ displays signals corresponding to its symmetrical structure, with protons at equivalent positions showing the same chemical shift. echemi.com The spectrum typically features a doublet around 8.19 ppm and another at 8.00 ppm, along with a doublet of doublets at 7.78 ppm. echemi.com

The following table presents representative ¹H NMR chemical shift data for two common isomers of this compound.

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Disodium 1,5-naphthalenedisulphonate | DMSO-d₆ | 8.886 (d), 7.979 (d), 7.458 (t) chemicalbook.com |

| Disodium 2,6-naphthalenedisulphonate | DMSO-d₆ | 8.19 (d), 8.00 (d), 7.78 (dd) echemi.com |

This table is interactive. Users can sort and filter the data as needed.

These precise chemical shift values and coupling patterns allow for unambiguous structural confirmation of the isomers. echemi.comchemicalbook.com

For more complex structures or mixtures of isomers, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. springernature.comdiva-portal.org These experiments reveal correlations between different nuclei, allowing for the complete assignment of proton and carbon signals and the definitive elucidation of the molecular structure. nih.gov

For example, a COSY spectrum would show correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network on the naphthalene ring. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This information is crucial for assigning the signals of quaternary carbons, including those bearing the sulfonate groups. While specific 2D NMR studies on simple this compound are not extensively detailed in common literature, the application of these techniques is standard practice for the structural analysis of its derivatives and for resolving isomeric mixtures. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing such non-volatile salts.

The ESI-MS spectrum would typically show the molecular ion or related species, allowing for the confirmation of the molecular formula (C₁₀H₆Na₂O₆S₂). nih.gov Tandem mass spectrometry (MS/MS) experiments, which involve the isolation and fragmentation of a specific ion, provide detailed structural insights. uab.edu The fragmentation of aromatic sulfonates can proceed through characteristic pathways, such as the neutral loss of SO₂ (64 Da) or SO₃ (80 Da). researchgate.net

Studies on doubly substituted aromatic dianions, such as 1,5-naphthalenedisulfonate, using collision-induced dissociation (CID) have been conducted to investigate their fragmentation pathways. scientificlabs.co.uk The fragmentation patterns are dependent on the substitution positions on the naphthalene ring, providing a method to distinguish between isomers. The analysis of these fragments helps to piece together the structure of the parent molecule and confirm the positions of the sulfonate groups. uab.edumdpi.com

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Composition

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique used to determine the elemental and molecular composition of the outermost layers of a solid material. phi.comtascon.eumicro.org.au The method involves bombarding a sample surface with a pulsed, finely focused primary ion beam (e.g., Ga⁺ or Cs⁺), which causes the emission of secondary ions from the top 1-2 nanometers. micro.org.aucarleton.eduphi.com These ejected secondary ions are then accelerated into a "time-of-flight" mass analyzer. carleton.edunist.gov By measuring the precise time it takes for the ions to travel to the detector, their mass-to-charge ratio can be determined with high accuracy, allowing for the identification of both elements and molecular fragments. phi.comnist.gov

TOF-SIMS provides several modes of analysis: surface spectroscopy for chemical composition, surface imaging to map the lateral distribution of chemical species, and depth profiling to analyze the composition as a function of depth. carleton.eduphi.com The technique is capable of detecting species at concentrations in the parts-per-million (ppm) range and can distinguish between isotopes and molecules with the same nominal mass due to its high mass resolution. carleton.educeitec.eu

Research Findings

In materials science, TOF-SIMS has been employed to characterize modified surfaces where naphthalenedisulfonate derivatives are present. For instance, in a study on cationized cotton fibers, TOF-SIMS analysis was used to confirm the successful grafting of polymers onto the fiber surface, a process in which naphthalene disulfonate played a role. researchgate.net The high surface sensitivity and molecular specificity of TOF-SIMS make it an ideal tool for verifying the presence and distribution of functional molecules like this compound on a substrate, which is critical for applications in catalysis, polymer science, and nanomaterials. phi.comfilab.fr The ability to generate chemical maps can reveal the uniformity of a coating or the presence of specific compounds in distinct regions of a sample. micro.org.au

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly valuable for the separation, identification, and quantification of individual components in complex mixtures. nih.gov For compounds like naphthalenedisulphonates, which exist as multiple isomers (e.g., 1,5-, 1,6-, 2,6-, 2,7-), LC-MS is essential for their individual detection and analysis, especially in environmental or industrial samples. researchgate.net

The separation of highly water-soluble and polar compounds like naphthalenedisulphonate isomers is often achieved using ion-pair chromatography. semanticscholar.org This method introduces an ion-pairing agent to the mobile phase, which forms a neutral ion pair with the charged analyte. This interaction increases the analyte's retention on a non-polar stationary phase (like C18), allowing for the separation of isomers that would otherwise co-elute. semanticscholar.org Following chromatographic separation, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing definitive identification and quantification. nih.gov

Research Findings

LC-MS methods have been extensively developed for the analysis of naphthalenesulfonates in various water matrices, from industrial effluents to river water. researchgate.netnih.gov These methods are crucial for environmental monitoring due to the high mobility and persistence of these compounds in aquatic systems. researchgate.net For example, a fast analytical method combining on-line ion-pair solid-phase extraction with ion-pair liquid chromatography and a fast-scanning fluorescence detector has been developed to quantify a mixture of 12 naphthalenesulfonates and naphthalenedisulfonates. nih.gov Such methods can achieve low detection limits, often in the microgram per liter (µg/L) range, demonstrating the sensitivity of the technique for trace analysis. researchgate.netnih.gov The ability of LC-MS to resolve and identify specific isomers is critical, as the properties and environmental fate of each isomer can differ. nih.govnih.gov

X-ray Diffraction (XRD) and Crystallography for Solid-State Structures

X-ray Diffraction (XRD) is the definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a crystal, it is possible to determine the precise geometry of the unit cell—the basic repeating structural unit of the crystal. This information includes the unit cell dimensions (lattice parameters a, b, c) and angles (α, β, γ), as well as the space group that describes the crystal's symmetry.

The 1,5-naphthalenedisulfonate anion, in particular, has been recognized as a versatile component in the field of supramolecular chemistry. iucr.org Its rigid aromatic core and the high hydrogen-bonding affinity of its sulfonate groups allow it to form predictable and stable network structures with various cations. iucr.orgresearchgate.net

Research Findings

Crystallographic studies have been conducted on numerous salts of naphthalenedisulphonate, revealing detailed information about their solid-state structures. These studies show how the disulfonate anion interacts with different cations through hydrogen bonds and other intermolecular forces to build complex three-dimensional networks. researchgate.netiucr.org For instance, the structures of bis(ammonium) 1,5-naphthalenedisulfonate and 4,4′-bipyridinium 1,5-naphthalenedisulfonate dihydrate have been characterized in detail. iucr.orgiucr.org Similarly, a novel Ca(II) coordination polymer based on 1,6-naphthalenedisulfonate (B1224069) has been synthesized and its crystal structure determined, showing a distorted pentagonal bipyramidal geometry around the calcium ion. nih.govmdpi.com

Below is a table summarizing crystallographic data for several naphthalenedisulphonate compounds.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| Bis(ammonium) 1,5-naphthalenedisulfonate | 2NH₄⁺·C₁₀H₆O₆S₂²⁻ | Monoclinic | P2₁/c | a = 11.3771 Å, b = 7.3386 Å, c = 7.9974 Å, β = 103.431° | iucr.org |

| Bis(3-aminopyridinium) 1,5-naphthalenedisulfonate dihydrate | (C₅H₇N₂)₂·C₁₀H₆O₆S₂·2H₂O | Orthorhombic | Pbca | a = 12.2909 Å, b = 12.6265 Å, c = 14.6083 Å | researchgate.net |

| 4,4′-Bipyridinium 1,5-naphthalenedisulfonate dihydrate | C₁₀H₁₀N₂²⁺·C₁₀H₆O₆S₂²⁻·2H₂O | Monoclinic | P2/c | a = 9.8121 Å, b = 6.6775 Å, c = 15.647 Å, β = 97.957° | iucr.org |

| [Ca(1,6-NDS)(4,4′-bipy)(H₂O)₄]n Polymer | C₂₀H₂₂CaN₂O₁₀S₂ | Orthorhombic | P2₁2₁2₁ | Not specified in abstract | nih.govmdpi.com |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are techniques used to study the electronic transitions within a molecule. ossila.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. ossila.com The specific wavelengths of light absorbed are characteristic of the molecule's structure. Fluorescence is the emission of light that occurs when the excited electron returns to its ground state. unipi.it The naphthalene moiety, with its aromatic ring system, possesses π-electrons that are readily excitable, making naphthalenedisulphonate and its derivatives well-suited for analysis by these methods. bit.edu.cnresearchgate.net

Research Findings

The electronic properties of naphthalene and its derivatives have been extensively studied. The fluorescence of naphthalene vapor, for example, is characterized by an S₁→S₀ transition following laser excitation. researchgate.net Studies have shown that the fluorescence intensity is strongly influenced by environmental factors such as temperature, pressure, and the presence of quenching agents like oxygen. researchgate.net

Various isomers of this compound are available in grades suitable for UV/Vis spectroscopy. sigmaaldrich.comsigmaaldrich.com The NIST Chemistry WebBook also lists UV/Visible spectrum data for isomers such as 1,7-naphthalenedisulfonic acid disodium salt. nist.gov Furthermore, derivatives like Orange G (7-hydroxy-8-phenylazo-1,3-naphthalenedisulfonate) are used as spectroscopic probes. nih.gov The binding of Orange G to proteins can be monitored by changes in its UV-Vis absorption spectrum, such as a decrease in the absorption band at 478 nm, and by the quenching of protein fluorescence. nih.gov The inherent fluorescence of the naphthalenedisulphonate structure also allows for its sensitive detection in analytical methods, as seen in techniques employing fast-scanning fluorescence detectors for quantification. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For disodium (B8443419) naphthalenedisulphonate and its isomers, DFT calculations are instrumental in predicting molecular properties and reactivity.

Researchers utilize DFT to model the electronic properties of complex systems involving naphthalenedisulphonate. For instance, a combined DFT and thermodynamics approach has been used to predict favorable heteroatom substitution reactions in Keggin nanoclusters, with 2,6-naphthalenedisulphonate disodium salt being one of the chemicals used in the experimental validation. aip.org This model successfully predicted that substitution would occur at octahedral positions, a finding later confirmed by experiments. aip.org Such studies highlight DFT's ability to guide experimental synthesis by predicting stable structures and reaction preferences. aip.org

DFT calculations can also elucidate local reactivity. By computing the electron density distribution, it is possible to identify the most probable sites for chemical reactions. mdpi.com For derivatives of 1,5-naphthalenedisulphonic acid, DFT can predict electron density to pinpoint reactive sites for processes like azo coupling. The general approach involves using local reactivity indices, derived from the electron density, to forecast the behavior of different parts of the molecule in a reaction. mdpi.com This is particularly useful in understanding the mechanisms of organic reactions where naphthalenedisulphonate acts as a precursor.

The table below summarizes key applications of DFT in studying naphthalenedisulphonate and related systems.

Table 1: Applications of DFT in Naphthalenedisulphonate Research

| DFT Application | System Studied | Predicted Properties | Reference |

|---|---|---|---|

| Reaction Prediction | Heteroatom substitution in MAl₁₂ Keggin nanoclusters | Favorable substitution sites (octahedral vs. tetrahedral), structural details | aip.org |

| Reactivity Analysis | 1,5-Naphthalenedisulphonic acid derivatives | Electron density, identification of reactive sites for azo coupling | |

| Electronic Structure | General organic radicals and closed-shell molecules | Optimized geometries, enthalpies, Gibbs free energy, spin densities | nih.govnrel.gov |

| Local Reactivity | General molecules | Fukui functions, dual descriptors to identify sites for nucleophilic/electrophilic attack | mdpi.comfrontiersin.org |

Molecular Dynamics Simulations of Solution-Phase Behavior and Interfaces

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations are invaluable for understanding the behavior of disodium naphthalenedisulphonate in solution and its interactions at interfaces, which is crucial for its application as a surfactant or dispersing agent.

MD simulations can reveal the aggregation process and structural characteristics of surfactant micelles in the presence of cosolvents. mdpi.comnih.gov Although not specific to this compound, studies on other surfactant systems show that simulations can predict properties like the radius of gyration (Rg) and the solvent-accessible surface area (SASA), which are critical for understanding micelle formation and stability. nih.gov The addition of cosolvents can alter the hydration of the micelle core, disrupt the hydrogen bonding network of water, and ultimately influence the solubilization of other compounds. mdpi.comnih.gov

Simulations also provide insight into the behavior of molecules at interfaces, such as the gas/water interface. scispace.com Studies on related ionic species like tetrabutylammonium (B224687) bromide show that these molecules can reduce interfacial tension and increase the adsorption of gases at the interface. scispace.com For a molecule like this compound, MD simulations could model its orientation and concentration at interfaces, explaining its role in stabilizing emulsions or facilitating interfacial reactions. The simulations can track the movement of individual ions and characterize the structure of the interfacial layer. scispace.com

The following table outlines properties that can be investigated using MD simulations for solution and interfacial systems.

Table 2: Properties Investigated by Molecular Dynamics Simulations

| Property | Description | System Type | Reference |

|---|---|---|---|

| Radius of Gyration (Rg) | A measure of the size and compactness of a micelle or aggregate. | Solution-phase | nih.gov |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule accessible to a solvent, indicating its interaction with the surrounding medium. | Solution-phase | nih.gov |

| Interfacial Tension | The force per unit length existing at the interface between two immiscible liquid phases. | Interface | scispace.com |

| Density Profiles | The concentration of different components as a function of position relative to an interface. | Interface | scispace.com |

| Phase Behavior | The final state of a mixture (e.g., mixed, phase-separated) under given conditions. | Solution-phase | chemrxiv.org |

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations are essential for exploring the detailed mechanisms of chemical reactions, including the identification of transition states and the determination of reaction energies. rsc.org These methods allow for the automated exploration of complex potential energy surfaces to discover reaction pathways without prior assumptions. iqce.jpnih.gov

For a compound like this compound, these calculations can be applied to understand its synthesis, degradation, or participation in further chemical transformations. By mapping the reaction path, researchers can identify intermediates and the energy barriers associated with each step. chemrxiv.org This information is crucial for optimizing reaction conditions to improve yields or prevent the formation of byproducts. rsc.org For example, the development of automated reaction path search methods, often combined with kinetic simulations, enables the systematic investigation of thousands of potential reaction pathways. chemrxiv.org

The process involves calculating the energies of reactants, products, and transition states to construct a comprehensive reaction profile. nih.govnrel.gov While specific studies exhaustively detailing the reaction pathways of this compound are not prevalent in the search results, the established methodologies are directly applicable. For instance, quantum chemical methods could be used to trace back the reaction paths from the final naphthalenedisulphonate product to predict the most viable reactants and synthetic routes. nih.gov

Key aspects of reaction pathways that can be elucidated through quantum chemical calculations are listed below.

Table 3: Analysis of Reaction Pathways via Quantum Chemical Calculations

| Calculation Type | Purpose | Information Gained | Reference |

|---|---|---|---|

| Transition State (TS) Search | To locate the highest energy point along a reaction coordinate. | Activation energy (energy barrier), geometry of the transition state structure. | rsc.orgresearchgate.net |

| Reaction Path Following | To map the minimum energy path connecting reactants, transition states, and products. | Detailed mechanism of the reaction, identification of intermediates. | nih.govchemrxiv.org |

| Thermodynamic Calculations | To determine the energy and stability of different species. | Reaction enthalpies (ΔH), Gibbs free energies (ΔG), and equilibrium constants. | nih.govnrel.gov |

| Kinetic Simulation | To model the rate of reactions based on calculated energy barriers. | Prediction of dominant reaction pathways and product distributions over time. | chemrxiv.org |

Molecular Docking and Binding Energy Calculations for Host-Guest Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a "ligand") when bound to a second (a "receptor" or "host") to form a stable complex. nrfhh.com This method, combined with binding energy calculations, is widely used to study the host-guest chemistry of this compound with various receptors, such as cyclodextrins and proteins.

One area of study involves the recognition of naphthalenesulphonate isomers by modified β-cyclodextrins (β-CDs). nankai.edu.cnacs.org Computational modeling and molecular docking have been used alongside experimental methods to investigate how steroid-modified β-CDs bind to guests like disodium 2,6-naphthalenedisulphonate. nankai.edu.cnacs.org These studies revealed two distinct binding modes: a competitive inclusion mode and an induced-fit inclusion mode. nankai.edu.cnacs.org The calculations help explain the observed molecular selectivity, where the host can effectively recognize the specific size and shape of different naphthalenedisulphonate isomers, leading to significant differences in binding affinity. nankai.edu.cnacs.org

In another context, in silico docking has been used to study the interaction between this compound (as part of a larger set of analogs) and the XIAP-BIR1 protein domain, which is relevant to apoptosis research. nih.govresearchgate.net Docking simulations predicted a potential binding site for the compound on the protein surface. nih.govresearchgate.net The binding energy, often calculated as a docking score or free energy value (ΔG), indicates the stability of the ligand-receptor complex; a lower binding energy generally suggests a more stable interaction. fip.orgplos.org These computational predictions are crucial for guiding the design of new molecules with improved binding capabilities. nih.gov

The table below presents examples of host-guest systems involving naphthalenedisulphonates that have been studied computationally.

Table 4: Molecular Docking Studies of Naphthalenedisulphonate Host-Guest Systems

| Host | Guest | Key Findings from Docking/Modeling | Reference |

|---|---|---|---|

| Steroid-Modified β-Cyclodextrins | Disodium 2,6-naphthalenedisulphonate, Disodium 1,5-naphthalenedisulphonate | Identification of competitive and induced-fit binding modes; explanation for high molecular selectivity between isomers. | nankai.edu.cnacs.org |

| XIAP-BIR1 Protein Domain | This compound (analog of NF023) | Prediction of a binding site beyond what was seen in the crystal structure; insights into how the compound affects protein dimerization. | nih.govresearchgate.net |

| Clathrin Terminal Domain | Bolinaquinone (example system) | Identification of multiple potential binding pockets; ranking of poses by CDocker energy to determine the most likely binding site. | mdpi.com |

Structure-Activity Relationship (SAR) Studies through In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR approaches use computational methods to correlate molecular features with activity, providing a rational basis for drug design and optimization.

An exhaustive SAR analysis was performed on derivatives of the compound NF023, which included this compound, to investigate their binding to the XIAP-BIR1 protein domain. nih.gov This study synthesized several analogs and used a combination of experimental and computational techniques, including in silico docking, to understand the structural requirements for binding. nih.gov The research concluded that the length and symmetry of the molecules are important for their interaction with the protein. nih.gov By comparing the activity of different analogs, the study provided valuable information for designing new compounds as potential pro-apoptotic agents. nih.gov

The general principle of in silico SAR involves creating a library of related compounds and using computational tools to predict their activity against a biological target. nih.gov The results, often in the form of binding energies or inhibitory constants, are then analyzed to identify which structural modifications lead to improved or diminished activity. nih.gov Although not always directly correlated with G4 binding, SAR studies on related structures like naphthalene (B1677914) diimides have shown that modifying spacer length and cationic groups can significantly impact antiproliferative and antiparasitic activity. nih.gov These studies demonstrate that even when a direct correlation is not found, the analysis can suggest that other mechanisms of action may be at play. nih.gov

The following table summarizes the components of an in silico SAR study.

Table 5: Components of an In Silico Structure-Activity Relationship (SAR) Study

| Component | Description | Example Application | Reference |

|---|---|---|---|

| Compound Library | A set of structurally related molecules with systematic variations. | Analogs of NF023, including this compound and other ureidobis(naphthalenedisulphonate)s. | nih.gov |

| In Silico Modeling | Use of computational methods like molecular docking to predict binding. | Docking of analogs into the XIAP-BIR1 protein to predict binding modes and energies. | nih.govresearchgate.net |

| Activity Correlation | Analysis of how structural changes (e.g., symmetry, functional groups) affect the predicted activity. | Determining that the length and symmetry of ureidosulphonates are important for binding to XIAP-BIR1. | nih.gov |

| Design Hypothesis | Formulation of guidelines for designing new, more potent compounds based on the correlation. | Providing hints for the development of novel BIR1-specific compounds as pro-apoptotic agents. | nih.gov |

Applications in Advanced Materials Science and Engineering

Rational Design and Synthesis of Nanomaterials

The rational design of nanomaterials relies on precise control over their size, shape, and stability. Surface-active molecules are critical in achieving this control during and after synthesis.

Disodium (B8443419) naphthalenedisulphonate serves as an effective stabilizing and dispersing agent in colloidal systems, a role essential for preventing the agglomeration of nanoparticles during their synthesis and storage. chemimpex.com Capping or stabilizing agents are crucial for controlling particle growth and ensuring the long-term stability of nanoparticle suspensions. nih.gov The sulfonate groups of the molecule can adsorb onto the surface of nanoparticles, creating a charged layer that induces electrostatic repulsion between particles. This repulsion counteracts the inherent tendency of nanoparticles to aggregate due to high surface energy, thus maintaining a stable dispersion.

In various industrial applications, such as in dye formulations, 1,5-naphthalenedisulfonic acid disodium salt is used as a dispersing agent to improve the stability of pigments and ensure uniform application. chemimpex.com This function is directly analogous to the role of a stabilizing agent in nanoparticle synthesis. In biochemical research, it is also employed as a stabilizing agent for proteins and enzymes, highlighting its ability to interact with and stabilize nanoscale biological structures. chemimpex.com While detailed studies focusing solely on disodium naphthalenedisulphonate as a primary capping agent in specific nanoparticle synthesis are specialized, its established function as a dispersant and stabilizer is a key attribute in the rational design of nanomaterial suspensions.

Functional Components in Polymer Chemistry

The unique electronic and structural properties of this compound allow it to be incorporated into polymers, imparting specific functions related to conductivity and polymer architecture.

This compound, particularly the 1,5-isomer (NDSA), is utilized as a dopant anion in the synthesis of intrinsically conducting polymers like polypyrrole (PPy). During the oxidative polymerization of pyrrole, the naphthalenedisulphonate anion is incorporated into the polymer matrix to balance the positive charge of the oxidized polypyrrole backbone. This process, known as doping, is essential for achieving high electrical conductivity.

The choice of dopant significantly influences the final properties of the conducting polymer. The large, aromatic structure of the naphthalenedisulphonate anion can affect the morphology and molecular ordering of the polymer chains. Research has shown that polypyrrole doped with 1,5-naphthalenedisulphonate can achieve room temperature conductivity of approximately 10-23 S/cm. researchgate.netdtic.mil Furthermore, the use of aryl sulfonate dopants like NDSA has been shown to improve the thermal stability of polypyrrole, slowing the degradation of its conductivity over time compared to polymers doped with smaller mineral anions. dtic.mil The bifunctional nature of the dopant can also influence the polymer's mechanical and electrochemical properties.

Table 1: Comparison of Conductivity in Polypyrrole Doped with Different Anions

| Dopant Anion | Abbreviation | Conductivity (S/cm) |

|---|---|---|

| 1,5-Naphthalenedisulfonic acid | NDSA | 23 ± 4 |

| para-Toluene sulfonic acid | PTSA | 21 ± 1 |

| 2-Naphthalenesulfonic acid | NSA-2 | 33 ± 5 |

Data sourced from a 2004 study on polypyrrole stability. dtic.mil

Beyond its role as a dopant, naphthalenesulfonate can act as a monomeric unit in condensation polymerization reactions. A prominent example is the synthesis of sodium polynaphthalene sulfonate (PNS), a superplasticizer widely used in the construction industry.

The synthesis is typically a two-step process. First, naphthalene (B1677914) is sulfonated using sulfuric acid to produce naphthalenesulfonic acid. In the second step, this monomer undergoes a condensation reaction with formaldehyde. A methylene (B1212753) bridge forms between two naphthalene sulfonate molecules, creating a polymer chain. The final polymer is neutralized with a base, such as sodium hydroxide (B78521), to yield the disodium salt of the polymer. The molecular weight and properties of the resulting PNS can be controlled by adjusting the molar ratio of the monomers (naphthalenesulfonate and formaldehyde) and other reaction conditions. This type of polymer functions as a high-range water-reducing agent and a dispersant.

Supramolecular Assembly and Coordination Polymer Architectures

The rigid structure and the coordinating ability of the sulfonate groups make this compound an excellent candidate for use as a ligand in the construction of highly ordered, multi-dimensional structures.

This compound isomers (e.g., 1,6-NDS and 2,7-NDS) serve as organic bridging ligands in the self-assembly of metal-organic frameworks (MOFs) and coordination polymers. nih.govtandfonline.com In these structures, the sulfonate groups coordinate to metal ion centers, while the rigid naphthalene backbone acts as a linker, propagating the structure in one, two, or three dimensions.

For instance, a novel Ca(II) coordination polymer has been synthesized using 1,6-naphthalenedisulfonic acid disodium salt and 4,4'-bipyridyl as co-ligands. nih.gov In this structure, the calcium ion is coordinated by oxygen atoms from two different naphthalenedisulphonate ligands, in addition to water molecules and a nitrogen atom from the 4,4'-bipyridyl. The naphthalenedisulphonate ligand bridges the Ca(II) centers, contributing to the formation of a helical chain structure. nih.gov

Similarly, 3D heterometallic (3d-4f) coordination polymers have been constructed using the 2,7-naphthalenedisulphonate (2,7-nds) ligand. tandfonline.com In these materials, 2D networks formed by lanthanide ions (like Sm, Eu, Gd) and isonicotinic acid are pillared by the 2,7-nds ligands, resulting in complex 3D architectures. tandfonline.com The ability of the naphthalenedisulphonate ligand to adopt various coordination modes and connect multiple metal centers is key to creating these diverse and functional framework materials.

Table 2: Selected Crystallographic Data for a Ca(II) Coordination Polymer with 1,6-Naphthalenedisulphonate Ligand

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₂CaN₂O₁₀S₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.7583(5) |

| b (Å) | 14.8971(11) |

| c (Å) | 22.8915(17) |

| Volume (ų) | 2304.7(3) |

| Role of Ligand | Bridging Ca(II) centers |

Data sourced from a 2013 study on a Ca(II) coordination polymer. nih.gov

Proton Conductivity Enhancement in Hybrid Materials

The development of high-performance proton exchange membranes (PEMs) is crucial for technologies like fuel cells. These membranes require high proton conductivity, often under varying humidity and temperature conditions. Hybrid materials, which combine organic polymers with inorganic components, offer a pathway to improved performance. While direct studies on this compound are not extensively detailed in the provided research, the principles derived from similar sulphonated materials are applicable.

Electrolyte Additives for Energy Storage Devices

The performance of electrochemical energy storage devices, particularly next-generation batteries, is heavily dependent on the composition of the electrolyte. This compound has been identified as a highly effective electrolyte additive, particularly in aqueous zinc-metal batteries (AZMBs), where it addresses critical challenges at the electrode-electrolyte interface.

Interfacial Engineering in Aqueous Zinc-Metal Batteries

Aqueous zinc-metal batteries are promising for large-scale energy storage due to their safety and low cost, but they are plagued by issues like zinc dendrite growth and parasitic side reactions at the anode surface. nih.govmdpi.com Disodium 2,6-naphthalenedisulphonate (2,6-NADS) has been demonstrated as a multifunctional additive to engineer a more stable interface. fishersci.com

The highly symmetric and electronegative 2,6-NADS molecule tends to adsorb onto the electrode surface, forming a protective molecular layer. fishersci.com This layer serves several functions:

It homogenizes the distribution of zinc ions at the interface, mitigating the formation of dendrites. fishersci.com

It reduces concentration polarization, which is the buildup of ion concentration gradients near the electrode. fishersci.com

It accelerates the kinetics of zinc ion deposition. fishersci.com

It suppresses side reactions by preventing excessive localized saturation of species like [Zn(OH)₄]²⁻ in alkaline electrolytes. fishersci.com

This interfacial regulation strategy enables stable and highly reversible zinc plating and stripping, significantly extending the cycle life of the battery across a wide pH range. fishersci.comcymitquimica.com

Solvation Shell Modulation for Improved Battery Performance

The solvation shell—the cluster of solvent molecules surrounding an ion in the electrolyte—plays a critical role in ion transport and reaction kinetics. pharmaffiliates.comliverpool.ac.uk Modifying this shell can dramatically improve battery performance. researchgate.netnih.gov this compound influences the solvation structure of zinc ions in the electrolyte. fishersci.com

Table 1: Performance Enhancement of Aqueous Zinc-Metal Batteries with this compound Additive

| Performance Metric | Condition | Result with Additive | Reference |

|---|---|---|---|

| Zn-Symmetrical Battery Stability | Acidic, Near-Neutral, and Strong Alkaline Electrolytes | Long-term cycling stability achieved | fishersci.com |

| Zn||MnO₂ Full Battery | Wide-pH Electrolytes | Excellent reversibility | fishersci.com |

| Zn||Activated Carbon Capacitor | Wide-pH Electrolytes | Excellent reversibility | fishersci.com |

| Zn Anode Cycle Life | 1 mA cm⁻² | Over 6000 hours | cymitquimica.com |

| Pouch Cell (0.19 A h) | - | Demonstrated high performance | fishersci.com |

Intercalation Compounds in Layered Double Hydroxides

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a structure consisting of positively charged brucite-like layers and an interlayer region containing anions and water molecules. These materials are highly tunable, and their properties can be modified by intercalating different guest anions into the interlayer space.

This compound has been successfully used to create novel intercalation compounds. In one study, 2,6-naphthalene disulphonate was intercalated into a Mg-Al layered double hydroxide using a coprecipitation technique. The intercalation of the disulphonate anion was confirmed by infrared (IR) spectroscopy, which showed that the organic anion was incorporated into the LDH structure without significant changes to its intrinsic molecular structure. The study found that the intercalation of the divalent 2,6-NDS²⁻ anion reached approximately 80% of the value expected based on the charge neutralization of the host lattice.

The orientation of the intercalated naphthalenedisulphonate anion within the LDH gallery is tilted to maximize the electrostatic interactions between its negatively charged sulphonate groups and the positively charged metal hydroxide layers. This ability to intercalate bulky organic anions like naphthalenedisulphonate opens up possibilities for creating hybrid materials with tailored properties for applications in catalysis, photochemistry, and as functional additives.

Table 2: Intercalation of Naphthalenesulphonates in Mg-Al LDH

| Guest Anion | Intercalation Method | Degree of Intercalation | Key Finding | Reference |

|---|---|---|---|---|

| 2-Naphthalene Sulphonate (2-NS⁻) | Coprecipitation | Almost fully up to expected value | Anion intercalated without significant structural change. | |

| 2,6-Naphthalene Disulphonate (2,6-NDS²⁻) | Coprecipitation | ~80% of expected value | Anion intercalated without significant structural change. |

Selective Adsorbents for Gas Separation and Purification

The separation and purification of gases are critical industrial processes. Porous materials like zeolites, activated carbons, and metal-organic frameworks (MOFs) are commonly used as adsorbents due to their high surface area and tunable pore structures. The effectiveness of an adsorbent depends on its ability to selectively adsorb one gas over another, which can be driven by differences in size (sieving) or chemical affinity.

While this compound itself is not typically used directly as a primary adsorbent, its chemical structure is highly relevant to the functionalization of porous materials for enhanced gas separation. Specifically, the sulphonate groups (–HSO₃) can be introduced into porous polymers or carbons to improve their affinity for certain gases, particularly CO₂. fishersci.com In one study, porous carbon derived from the pyrolysis of disodium 2,6-naphthalene disulphonate (NDS) was shown to be an effective adsorbent for CO₂ capture. The resulting self-S-doped porous carbon exhibited good CO₂ uptake capacities, fast adsorption kinetics, and stable recyclability.

Functionalizing porous materials with acidic groups like sulphonates can enhance the chemisorption of basic gases such as ammonia (B1221849) (NH₃) or increase the polarity of the adsorbent surface, improving selectivity for polar molecules like CO₂ over non-polar ones like N₂ and CH₄. fishersci.com Therefore, naphthalenedisulphonate serves as a valuable precursor or functionalizing agent for creating advanced adsorbents with tailored gas separation properties.

Table 3: CO₂ Adsorption on Porous Carbon Derived from Disodium 2,6-Naphthalene Disulphonate

| Adsorbent | Condition | CO₂ Uptake Capacity | Reference |

|---|---|---|---|

| NDS-derived self-S-doped porous carbon | 25 °C, 1 bar | 2.36 mmol/g | |

| 0 °C, 1 bar | 3.56 mmol/g |

Analytical Chemistry Methodologies and Detection Technologies

Advanced Chromatographic Separation and Quantification

Chromatographic techniques are powerful tools for separating the components of a mixture, allowing for the individual quantification of naphthalenedisulphonate isomers.

High-Performance Liquid Chromatography (HPLC) with Spectroscopic Detection (e.g., Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of naphthalene (B1677914) sulfonates. oup.com When coupled with a fluorescence detector, HPLC offers high sensitivity and selectivity, as naphthalene sulfonates are naturally fluorescent. oup.comresearchgate.net This method allows for the simultaneous determination of various isomers, such as 1,5-naphthalene disulfonate, 1,6-naphthalene disulfonate, 2,6-naphthalene disulfonate, and 2,7-naphthalene disulfonate, in complex samples like highly saline geothermal brines. oup.comresearchgate.net

A typical HPLC method involves a reversed-phase C18 column and a mobile phase gradient. For instance, a gradient system using water and a water-methanol mixture, both containing an ion-pairing agent like tetrabutyl ammonium (B1175870) bromide (TBAB), can effectively separate different naphthalenedisulphonate isomers. oup.com The fluorescence detector is set at specific excitation and emission wavelengths for optimal sensitivity. For example, excitation at 375 nm and emission at 415 nm have been used for the detection of a derivatized form of nitrite, showcasing the sensitivity of fluorescence detection in HPLC. nih.gov The use of solid-phase extraction (SPE) prior to HPLC analysis can further enhance the method's detection limits by pre-concentrating the analytes from the sample matrix. oup.com

Table 1: HPLC Conditions for Naphthalenedisulphonate Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and water-methanol mixture |

| Ion-Pair Reagent | Tetrabutyl ammonium bromide (TBAB) |

| Detection | Fluorescence |

| Pre-concentration | Solid-Phase Extraction (SPE) |

Ion-Pair Chromatography for Complex Matrices

Ion-pair chromatography (IPC) is a specialized HPLC technique particularly useful for separating ionic compounds like disodium (B8443419) naphthalenedisulphonate on a reversed-phase column. itwreagents.comtechnologynetworks.com In IPC, an ion-pairing reagent, which is a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase. shimadzu.comthermofisher.com This reagent forms a neutral ion pair with the analyte, increasing its hydrophobicity and retention on the non-polar stationary phase. itwreagents.comtechnologynetworks.com

This technique is especially valuable for analyzing samples with complex matrices, such as industrial wastewater or highly saline brines, where direct analysis is challenging. oup.com The choice of the ion-pairing reagent and its concentration, along with the organic modifier in the mobile phase, are critical parameters that control the separation. technologynetworks.com Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used ion-pairing agent for the analysis of anionic compounds like naphthalenedisulphonates. oup.com The use of IPC allows for baseline separation of multiple naphthalene sulfonate isomers within a reasonable analysis time. oup.comresearchgate.net

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) offers an alternative to HPLC for the separation of ionic species, providing high-resolution analyses of complex mixtures with speed and efficiency. nih.govnih.gov In CE, charged molecules are separated based on their differential migration in an electric field within a narrow capillary tube. nih.gov The technique has been investigated for the separation of naphthalene sulfonates, demonstrating sufficient separation by using different additives to the background electrolyte to neutralize the analytes. oup.com CE can be a powerful tool for analyzing small sample volumes and can be automated for high-throughput screening. nih.gov

Spectrophotometric Reagent Development

Derivatives of naphthalenedisulphonic acid have been instrumental in the development of spectrophotometric reagents for the detection of various analytes, particularly metal ions. These methods rely on the formation of colored or fluorescent complexes.

Chromogenic and Fluorogenic Assays for Metal Ion Detection

Naphthalenedisulphonate derivatives can be chemically modified to create chromogenic and fluorogenic probes for the selective detection of metal ions. rsc.orgevitachem.com These probes undergo a measurable change in their light absorption (color) or fluorescence intensity upon binding with a specific metal ion. rsc.orgekb.eg For example, chromotropic acid, which is 4,5-dihydroxy-2,7-naphthalenedisulfonic acid, is a well-known reagent that forms stable, colored complexes with various metal ions, making it useful for their colorimetric determination. evitachem.comcymitquimica.com

The development of these assays involves designing a molecule that incorporates a naphthalenedisulphonate scaffold for its optical properties and a specific binding site (chelator) for the target metal ion. nih.gov The interaction between the metal ion and the probe can lead to a "turn-on" or "turn-off" fluorescence response, allowing for sensitive and selective detection. nih.gov These methods offer advantages such as simplicity, low cost, and the potential for real-time monitoring. mdpi.com

Table 2: Examples of Naphthalenedisulphonate-Based Spectrophotometric Reagents

| Reagent | Target Analyte | Detection Principle |

| Chromotropic acid | Metal ions | Colorimetry |

| Modified Naphthalenedisulphonate | Various metal ions | Fluorometry |

Metallochromic Indicators in Titrimetric Analysis

Certain derivatives of naphthalenedisulphonic acid function as metallochromic indicators in complexometric titrations. asdlib.org A metallochromic indicator is a dye that changes color when it binds to metal ions. asdlib.orgwikipedia.org In a titration, the indicator is added to the sample solution containing the metal ion. As a titrant such as EDTA (ethylenediaminetetraacetic acid) is added, it first reacts with the free metal ions. wikipedia.org At the endpoint of the titration, the titrant displaces the indicator from the metal-indicator complex, causing a distinct color change that signals the completion of the reaction. asdlib.orglibretexts.org

The accuracy of the endpoint depends on the relative stability of the metal-indicator complex and the metal-titrant complex. asdlib.org The pH of the solution also plays a crucial role as most metallochromic indicators are also weak acids. asdlib.orglibretexts.org An example of such an indicator is Eriochrome Blue SE, which is a derivative of naphthalenedisulfonate and is used for the titrimetric determination of zinc.

Solid-Phase Extraction (SPE) and Molecularly Imprinted Polymers (MIPs)

Solid-phase extraction (SPE) is a widely adopted technique for the preconcentration and purification of disodium naphthalenedisulphonate and other naphthalene sulfonates (NSs) from complex matrices, such as industrial effluents and highly saline brines. oup.comsemanticscholar.org The selection of the sorbent material is a critical factor in the efficiency of SPE. nih.gov Various materials, including polymer-based sorbents and C18-packing, have been investigated for the extraction of naphthalenedisulphonates. oup.comsemanticscholar.org For instance, a method using a polystyrene-divinylbenzene sorbent has been successfully employed for the enrichment of several benzene- and naphthalenesulfonates from industrial wastewater. acs.org To enhance retention on reversed-phase sorbents, ion-pairing agents are often used. oup.comsemanticscholar.org

| Sorbent Material | Matrix | Key Findings | Reference |

|---|---|---|---|

| Polymer-based (Strata X-RP, Bond Elut Plexa) and C18-packing | Highly saline brines | Recoveries of approximately 100% (± 10) were achieved in brines with salinities up to 175 g/L NaCl. Method quantification limits were between 0.05 and 0.4 µg/L. | oup.comsemanticscholar.org |

| Polystyrene divinylbenzene (B73037) (Isolute ENV+) | Industrial wastewaters | Recoveries were generally above 70%, with detection limits ranging from 0.03 to 6.48 μg/L for a 150 mL sample. | acs.org |

Molecularly imprinted polymers (MIPs) offer a more selective approach for the extraction of specific analytes. wikipedia.org MIPs are synthetic polymers with cavities specifically designed to recognize and bind to a target molecule, in this case, a naphthalenesulfonate. wikipedia.orgnih.gov A molecularly imprinted polymer synthesized using 1-naphthalene sulfonic acid as a template demonstrated the ability to selectively extract a range of naphthalene mono- and disulfonates from aqueous samples, including river water, with recoveries exceeding 80%. nih.gov This high selectivity makes MIPs valuable tools for trace analysis in complex environmental samples. researchgate.net

Electrochemical Sensors and Biosensors for Trace Analysis

Electrochemical sensors and biosensors are emerging as powerful tools for the rapid and sensitive detection of various chemical compounds, including those structurally related to or used in conjunction with this compound. mdpi.commdpi.comnih.govrsc.org These sensors operate by converting the chemical interaction between the analyte and the sensor's active element into a measurable electrical signal. nih.gov

While specific electrochemical sensors for the direct detection of this compound are not extensively detailed in the provided results, the principles can be applied. For instance, a patent describes the use of 1,5-disodium naphthalenedisulfonate as a standard to calibrate petroleum sensors in water, leveraging its fluorescence properties. google.com This suggests the potential for developing fluorescence-based or electrochemical sensors for its direct measurement.

The development of these sensors often involves the use of advanced materials to enhance sensitivity and selectivity. mdpi.com For example, a potassium-selective quartz crystal microbalance sensor was developed using 1,5-naphthalenedisulfonate disodium salt in bathing solutions. bath.ac.uk

| Sensor Type | Analyte/Application | Key Principle/Finding | Reference |

|---|---|---|---|

| Fluorescence-based calibration | Petroleum in water | 1,5-disodium naphthalenedisulfonate used as a water-soluble standard to create a calibration curve for petroleum sensors. | google.com |

| Quartz Crystal Microbalance (QCM) | Potassium ions | 1,5-naphthalenedisulfonate disodium salt utilized in the sensor's bathing solution. | bath.ac.uk |

Environmental Chemistry: Fate, Transport, and Remediation

Adsorption and Desorption Mechanisms in Environmental Compartments

The environmental behavior of naphthalenedisulphonates is significantly influenced by their interaction with soil and sediment. The sorption and desorption processes are governed by the chemical's properties and the characteristics of the environmental matrix.

Detailed Research Findings:

Nonlinear isotherm behavior has been observed for the sorption of hydrophobic organic compounds (HOCs) like naphthalene (B1677914) in soil organic matter (SOM). nih.gov The exact mechanisms are still under investigation, but research provides insights into the roles of different SOM fractions. nih.gov